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Introduction

MAX-40279 is a potent, orally bioavailable dual inhibitor of FMS-like tyrosine kinase 3 (FLT3)
and fibroblast growth factor receptor (FGFR).[1] Both FLT3 and FGFR are receptor tyrosine
kinases that play critical roles in cell proliferation and survival.[1] Mutations leading to the
constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML) and are
associated with a poor prognosis. Similarly, aberrant FGFR signaling is implicated in various
malignancies. MAX-40279 inhibits the signal transduction pathways mediated by FLT3 and
FGFR, leading to the suppression of tumor cell growth and the induction of apoptosis. This
application note provides a detailed protocol for the analysis of MAX-40279-induced apoptosis
in cancer cell lines using flow cytometry with Annexin V and Propidium lodide (PI) staining.

Principle of the Assay

Flow cytometry is a powerful technique for the single-cell analysis of apoptosis. The Annexin
V/PI dual staining assay is a widely used method to differentiate between viable, early
apoptotic, late apoptotic, and necrotic cells.

e Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner
leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to
the outer leaflet where it can be detected by fluorescently labeled Annexin V.
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» Propidium lodide (PI): Pl is a fluorescent nucleic acid intercalating agent that cannot cross
the intact plasma membrane of live and early apoptotic cells. It can only enter cells with
compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.

By using both Annexin V and PI, we can distinguish the following cell populations:

Annexin V- / PI- : Live cells

Annexin V+ / PI- : Early apoptotic cells

Annexin V+ / Pl+ : Late apoptotic/necrotic cells

Annexin V- / Pl+ : Necrotic cells

Data Presentation

The following tables summarize the dose-dependent and time-dependent effects of MAX-
40279 on apoptosis in the FLT3-mutated AML cell line, MV4-11. The data presented is for
illustrative purposes to demonstrate the expected outcome of the described protocol.

Table 1: Dose-Dependent Induction of Apoptosis by MAX-40279 in MV4-11 Cells (48-hour
treatment)

Late
MAX-40279 . Early Apoptotic . .
. Live Cells (%) Apoptotic/Necrotic
Concentration (nM) Cells (%)
Cells (%)
0 (Vehicle) 95.2+2.1 25x0.8 2305
10 85.6 £35 81+1.2 6.3+1.0
50 62.3+4.2 254 +25 12.3+1.8
100 35.8+3.8 452 +3.1 19.0+24
250 151+29 58.7+4.0 26.2+3.3

Table 2: Time-Course of Apoptosis Induction by 100 nM MAX-40279 in MV4-11 Cells
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Late
) . Early Apoptotic . .
Time (hours) Live Cells (%) Apoptotic/Necrotic
Cells (%)
Cells (%)
0 96.1+1.8 21+04 1.8+£0.3
12 80.5+£25 12.3+15 7.2+0.9
24 60.2 +3.1 28922 109+1.3
48 35.8+3.8 452 +3.1 19.0+24
72 18.9+3.0 40.1+£ 35 41.0+4.1

Experimental Protocols

This protocol describes the treatment of the human AML cell line MV4-11 (which harbors an
FLT3-ITD mutation) with MAX-40279 to induce apoptosis, followed by analysis using flow

cytometry.

Materials

e MV4-11 human acute myeloid leukemia cell line

e RPMI-1640 cell culture medium

o Fetal Bovine Serum (FBS)

 Penicillin-Streptomycin solution

e MAX-40279

¢ Dimethyl sulfoxide (DMSOQO)

o Phosphate-Buffered Saline (PBS)

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide, and

10X Binding Buffer)

o 6-well tissue culture plates

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13920719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Flow cytometry tubes

Flow cytometer

Cell Culture and Treatment

Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-
Streptomycin in a humidified incubator at 37°C with 5% CO2.

Maintain cells in exponential growth phase before initiating the experiment.

Prepare a stock solution of MAX-40279 in DMSO (e.g., 10 mM).

Seed MV4-11 cells at a density of 0.5 x 1076 cells/mL in 6-well plates.

Treat the cells with the desired concentrations of MAX-40279 (e.g., 10, 50, 100, 250 nM) for
the desired time points (e.g., 12, 24, 48, 72 hours).

Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration
of MAX-40279 used.

Annexin V and PI Staining

Following treatment, collect the cells (including any floating cells) from each well into
individual flow cytometry tubes.

Centrifuge the cells at 300 x g for 5 minutes.

Carefully aspirate the supernatant and wash the cells twice with cold PBS.

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

Resuspend the cell pellet in 100 pL of 1X Annexin V Binding Buffer.

Add 5 pL of Annexin V-FITC to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 pL of 1X Annexin V Binding Buffer to each tube.
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e Add 5 pL of PI staining solution to each tube immediately before analysis.

Flow Cytometry Analysis

» Analyze the samples on a flow cytometer within one hour of staining.

e Use unstained and single-stained (Annexin V-FITC only and PI only) controls to set up
compensation and gates.

e Acquire data for at least 10,000 events per sample.

e Analyze the data using appropriate software. Gate on the cell population based on forward
and side scatter to exclude debris.

o Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis) to
distinguish the different cell populations.

Signaling Pathways and Visualizations
MAX-40279 Mechanism of Action and Apoptosis
Induction

MAX-40279 dually inhibits the receptor tyrosine kinases FLT3 and FGFR. In cancer cells with
activating mutations or overexpression of these receptors, constitutive signaling through
downstream pathways like PI3K/AKT and RAS/MAPK promotes cell survival and proliferation
while inhibiting apoptosis. By blocking these signals, MAX-40279 leads to the downregulation
of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and the upregulation or activation of pro-apoptotic
proteins (e.g., BIM, BAD), ultimately triggering the intrinsic pathway of apoptosis through
caspase activation.
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Caption: MAX-40279 signaling pathway leading to apoptosis.

Experimental Workflow for Flow Cytometry Analysis
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The following diagram outlines the key steps in the experimental workflow for analyzing MAX-
40279-induced apoptosis.
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Caption: Experimental workflow for flow cytometry analysis.
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Quadrant Analysis of Apoptosis Data

The data from the flow cytometer is typically visualized in a quadrant plot, which separates the
cell populations based on their fluorescence signals for Annexin V and PI.

Flow Cytometry Dot Plot
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Caption: Quadrant analysis of apoptosis flow cytometry data.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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